molecular formula C24H28N2O3 B2934350 (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 2035007-98-6

(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B2934350
CAS RN: 2035007-98-6
M. Wt: 392.499
InChI Key: YOTWMUARGHPGLT-CSKARUKUSA-N
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Description

(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H28N2O3 and its molecular weight is 392.499. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis Applications

  • Dehydrogenation Reactions : Pyrrolidin-2-yl groups, similar to those in the compound of interest, are shown to undergo dehydrogenation reactions. This process is crucial in modifying the structure of isoquinoline derivatives, which has implications for synthesizing complex molecules (Mahboobi, et al., 1994).

  • Ugi Reaction and C-H Functionalization : The compound's structural elements suggest its utility in reactions like the Ugi reaction, which incorporates redox-neutral amine C-H functionalization. Such reactions are valuable for creating diverse molecular architectures from simple precursors, highlighting the compound's versatility in synthesizing novel organic molecules (Zhu & Seidel, 2016).

  • Cyclization and Annulation Reactions : Elements of the compound facilitate cyclization and annulation reactions with α,β-unsaturated carbonyl compounds. These reactions produce ring-fused pyrrolines and pyrroles, demonstrating the compound's role in constructing complex heterocyclic systems (Kang, et al., 2015).

  • Homoleptic Cyclometalated Iridium Complexes : The structural motifs in the compound are analogous to those used in the study of homoleptic cyclometalated iridium complexes. These complexes have significant applications in organic light-emitting diode (OLED) technology, suggesting potential research avenues in materials science (Tsuboyama, et al., 2003).

Material Science and Catalysis

  • Organic Light-Emitting Diodes (OLEDs) : Research on cyclometalated iridium complexes, akin to structural elements of the compound, showcases the application in developing highly efficient and pure-red emission OLEDs. This underscores the compound's potential relevance in advancing OLED technology and materials science (Tsuboyama, et al., 2003).

Mechanism of Action

Target of Action

The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the relaxation of smooth muscle cells in the airways and suppression of inflammatory responses, providing both bronchodilator and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in cell function. For instance, PKA activation can lead to relaxation of airway smooth muscle cells and inhibition of inflammatory cell activation, which are beneficial in conditions like chronic obstructive pulmonary disease (COPD) .

Result of Action

The dual action of Ohtuvayre as a bronchodilator and anti-inflammatory leads to improved lung function and reduced symptoms in patients with COPD . It has demonstrated clinical benefits both alone and when used with other maintenance therapies .

properties

IUPAC Name

(E)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-28-22-9-7-18(15-23(22)29-2)8-10-24(27)26-14-12-21(17-26)25-13-11-19-5-3-4-6-20(19)16-25/h3-10,15,21H,11-14,16-17H2,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTWMUARGHPGLT-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

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